molecular formula C20H19Cl2N3OS B459757 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-85-9

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459757
CAS RN: 445268-85-9
M. Wt: 420.4g/mol
InChI Key: UKISVRZJCUTSGW-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

Quinoline and its derivatives, including the compound , are known for their complex heterocyclic structure. They are associated with a wide range of biological activities, and their chemistry is marked by the ability to form stable chelating complexes through coordination bonding with metallic surfaces, showcasing their potential in various scientific applications like corrosion inhibition (Verma, Quraishi, & Ebenso, 2020). The fusion of quinoline with other heterocycles like pyrimidine results in compounds like pyrimido[4,5-b]quinolines which are reported to have significant therapeutic importance (Nandha kumar et al., 2001). The synthesis methods for such fused quinoline derivatives involve condensation of ortho-diamines with diketones and other variants, leading to a multitude of derivatives with varied biological activities.

Biological Activities and Applications

Quinoline and its derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. The significance of these compounds is underlined by their applications in anticancer and antimalarial drug development (Shang et al., 2018). The wide range of bioactivities includes antitumor, antimicrobial, antiparasitic, and anti-inflammatory effects, among others. This extensive biological profile suggests that the compound in focus, due to its quinoline backbone, may have similar multifaceted applications in scientific research and drug development.

Potential in Optoelectronic and Material Science

Apart from their biological significance, quinoline derivatives are also recognized for their potential in optoelectronic materials. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for applications like organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova et al., 2018). The specific electronic properties of quinoline derivatives, such as electroluminescent properties, highlight their role in developing advanced materials for technological applications.

properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKISVRZJCUTSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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